![molecular formula C10H11N3O B3022485 N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine CAS No. 55983-96-5](/img/structure/B3022485.png)
N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine
Description
The compound "N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine" is a derivative of the 1,2,4-oxadiazole family, which is known for its diverse biological activities. The oxadiazole nucleus is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. This structure is often found in compounds with significant pharmacological properties, including anticancer, antitubercular, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of related oxadiazole derivatives has been reported using various methods. For instance, a novel isocyanide-based four-component reaction has been utilized to synthesize N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives. This method involves the reaction between (N-isocyanimino) triphenylphosphorane, benzyl amine, benzaldehyde derivatives, and carboxylic acids, providing good yields without the need for a catalyst or activation, and can be carried out at room temperature .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by the presence of the 1,2,4-oxadiazole ring. The derivatives often contain additional aromatic rings, such as phenyl groups, which can influence the electronic distribution and overall stability of the molecule. The structure of these compounds is typically confirmed using spectroscopic methods such as NMR and mass spectrometry .
Chemical Reactions Analysis
Oxadiazole derivatives can participate in various chemical reactions, including condensation and cycloaddition reactions. For example, the synthesis of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was achieved through a 1,3-dipolar cycloaddition reaction, demonstrating the versatility of oxadiazole compounds in forming complex structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. These compounds are often solid at room temperature and may exhibit varying solubility in organic solvents. The presence of substituents on the oxadiazole ring can affect the compound's melting point, boiling point, and stability. The electronic properties, such as the dipole moment and electron affinity, are also important characteristics that can be studied using computational methods .
properties
IUPAC Name |
N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-11-7-9-12-10(13-14-9)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCUVBMUUAYSHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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